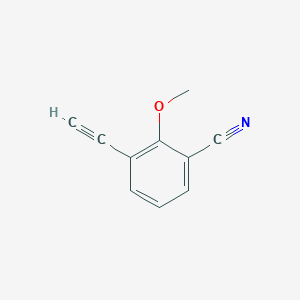
3-Ethynyl-2-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H7NO. It is a derivative of benzonitrile, featuring an ethynyl group at the third position and a methoxy group at the second position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 2-methoxy-3-iodobenzonitrile can be coupled with ethynyltrimethylsilane, followed by deprotection to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions: 3-Ethynyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, forming imines or amides.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Nucleophilic Addition: Reagents like Grignard reagents (e.g., RMgX) and organolithium compounds (e.g., RLi) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are typical.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Addition: Imines or amides.
Coupling Reactions: Various substituted aromatic compounds.
科学研究应用
3-Ethynyl-2-methoxybenzonitrile finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-Ethynyl-2-methoxybenzonitrile depends on its specific application
Methoxy Group: Can participate in hydrogen bonding and other interactions.
Nitrile Group: Can act as an electrophile in nucleophilic addition reactions.
Ethynyl Group: Can undergo coupling reactions, forming new carbon-carbon bonds.
相似化合物的比较
Benzonitrile: Lacks the methoxy and ethynyl groups, making it less reactive in certain types of reactions.
2-Methoxybenzonitrile: Similar structure but lacks the ethynyl group, affecting its reactivity and applications.
3-Ethynylbenzonitrile:
Uniqueness: 3-Ethynyl-2-methoxybenzonitrile is unique due to the presence of both the methoxy and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H7NO |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
3-ethynyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H7NO/c1-3-8-5-4-6-9(7-11)10(8)12-2/h1,4-6H,2H3 |
InChI 键 |
FJXOOHYHRJVKRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1C#N)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)

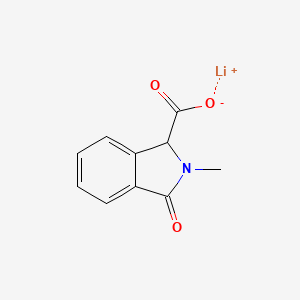
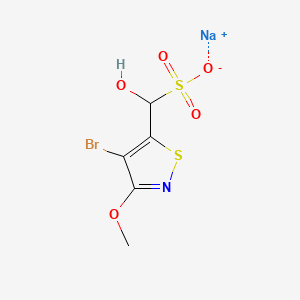
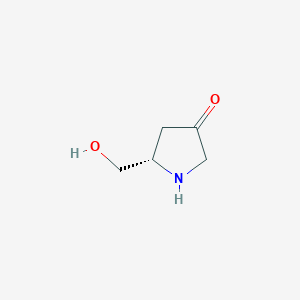
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
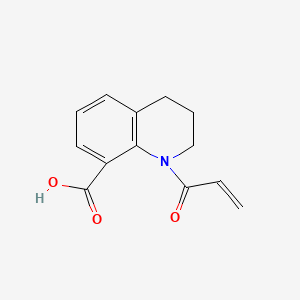
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
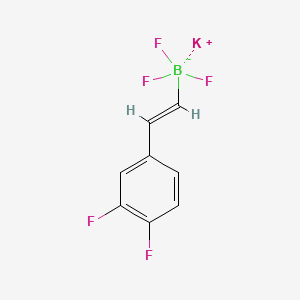


![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
